molecular formula C13H12O2 B11901998 3,6,7-Trimethylnaphthalene-1,2-dione

3,6,7-Trimethylnaphthalene-1,2-dione

Cat. No.: B11901998
M. Wt: 200.23 g/mol
InChI Key: CFFIUMWXPHMNSK-UHFFFAOYSA-N
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Description

3,6,7-Trimethylnaphthalene-1,2-dione is an organic compound belonging to the naphthoquinone family It is characterized by the presence of three methyl groups attached to the naphthalene ring and two ketone groups at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6,7-Trimethylnaphthalene-1,2-dione typically involves the alkylation of naphthalene derivatives followed by oxidation. One common method includes the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting trimethylnaphthalene is then oxidized using reagents like potassium permanganate or chromium trioxide to introduce the ketone functionalities .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,6,7-Trimethylnaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions typically yield the corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

3,6,7-Trimethylnaphthalene-1,2-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3,6,7-Trimethylnaphthalene-1,2-dione exerts its effects involves interactions with various molecular targets. In biological systems, it may act by disrupting cellular processes through the generation of reactive oxygen species (ROS) or by inhibiting specific enzymes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2,3,5-Trimethylnaphthalene
  • 1,6,7-Trimethylnaphthalene
  • 2,3,6-Trimethylnaphthalene

Comparison: 3,6,7-Trimethylnaphthalene-1,2-dione is unique due to the specific positioning of its methyl and ketone groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of ketone groups at positions 1 and 2 makes it more susceptible to reduction and oxidation reactions, enhancing its versatility in synthetic applications .

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

3,6,7-trimethylnaphthalene-1,2-dione

InChI

InChI=1S/C13H12O2/c1-7-4-10-5-9(3)12(14)13(15)11(10)6-8(7)2/h4-6H,1-3H3

InChI Key

CFFIUMWXPHMNSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)C(=O)C(=C2)C

Origin of Product

United States

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